1,9-Diaminononane
Overview
Description
1,9-Diaminononane, also known as 1,9-Nonanediamine or Nonamethylenediamine, is an organic compound with the formula NH2(CH2)9NH2 . It is used as an organic intermediate and to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-p .
Molecular Structure Analysis
The molecular structure of 1,9-Diaminononane is represented by the linear formula NH2(CH2)9NH2 . It has a molecular weight of 158.28 .Physical And Chemical Properties Analysis
1,9-Diaminononane is a solid at room temperature. It has a boiling point of 258-259 °C/756 mmHg (lit.) and a melting point of 35-37 °C (lit.) .Scientific Research Applications
Application 1: Detection of Spermine and Spermidine in Foods
- Summary of the Application : 1,9-Diaminononane is used to detect spermine and spermidine in foods . Spermine and spermidine are polyamines that are found in a wide variety of foods and are essential for cellular growth and function .
- Methods of Application : The method involves the use of matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) . This technique allows for the rapid and sensitive detection of these compounds in a variety of food samples .
- Results or Outcomes : The use of 1,9-Diaminononane in this application allows for the accurate detection and quantification of spermine and spermidine in foods . This can be important for nutritional analysis and food safety .
Application 2: Identification of Apoptosis-Related Proteins
- Summary of the Application : 1,9-Diaminononane is used for the identification of apoptosis-related proteins . Apoptosis is a form of programmed cell death that is essential for the maintenance of tissue homeostasis .
- Methods of Application : The method involves the use of nano-flow ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) after treatment with spermine and spermidine . This technique allows for the sensitive and accurate identification of proteins that are involved in the process of apoptosis .
- Results or Outcomes : The use of 1,9-Diaminononane in this application allows for the identification of proteins that are involved in the process of apoptosis . This can be important for understanding the molecular mechanisms of apoptosis and for the development of new therapeutic strategies for diseases that are associated with dysregulated apoptosis .
Safety And Hazards
1,9-Diaminononane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, not to breathe dust, vapor, mist, or gas, and not to ingest . If swallowed, immediate medical assistance is required .
properties
IUPAC Name |
nonane-1,9-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVFQLYZSNZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214849 | |
Record name | Nonamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diaminononane | |
CAS RN |
646-24-2 | |
Record name | 1,9-Nonanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonamethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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